3-(Furan-3-yl)thiophene-2-carboxylic acid

Medicinal Chemistry Computational Chemistry Heterocyclic Synthesis

This biheteroaromatic carboxylic acid features a differentiated 3-(furan-3-yl) substitution pattern on thiophene-2-carboxylic acid. Distinct from 2-yl or 4-yl regioisomers, it provides a 0.59 LogP reduction (2.12 vs. 2.71) for fine-tuned ADME optimization and a reduced HOMO-LUMO gap (4.82 eV) for enhanced OFET/OPV charge transport. Ideal for cross-coupling and stable MOF ligand applications.

Molecular Formula C9H6O3S
Molecular Weight 194.21 g/mol
Cat. No. B13178076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-3-yl)thiophene-2-carboxylic acid
Molecular FormulaC9H6O3S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=C(SC=C2)C(=O)O
InChIInChI=1S/C9H6O3S/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H,(H,10,11)
InChIKeyIOROUKOIRLWIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-3-yl)thiophene-2-carboxylic Acid: Key Physicochemical and Structural Baseline for Heterocyclic Procurement


3-(Furan-3-yl)thiophene-2-carboxylic acid (CAS 1343803-33-7) is a biheteroaromatic carboxylic acid consisting of a furan-3-yl group directly attached to the 3-position of a thiophene-2-carboxylic acid scaffold . With a molecular formula of C₉H₆O₃S and a molecular weight of 194.21 g/mol , this compound serves as a versatile building block in medicinal chemistry and materials science due to its differentiated electronic profile relative to its regioisomers and analogs [1]. Its specific substitution pattern—furan attached at the thiophene 3-position rather than the 2- or 4-position—offers distinct opportunities in cross-coupling reactions, coordination chemistry, and bioactive molecule development.

Why 3-(Furan-3-yl)thiophene-2-carboxylic Acid Cannot Be Substituted with Other Furan-Thiophene Carboxylic Acid Analogs


Substituting 3-(Furan-3-yl)thiophene-2-carboxylic acid with its close regioisomers (e.g., 3-(furan-2-yl)thiophene-2-carboxylic acid, 3-(thiophen-2-yl)furan-2-carboxylic acid) or mono-heteroaryl carboxylic acids (e.g., 2-thiophene carboxylic acid, 2-furan carboxylic acid) introduces significant and quantifiable changes in electronic distribution, lipophilicity, and metal coordination geometry [1]. DFT calculations demonstrate that the heteroatom substitution (S vs. O) and the precise position of ring attachment alter HOMO-LUMO gaps, dipole moments, and thermodynamic stability [2]. These differences directly impact reactivity in cross-coupling reactions, biological target engagement, and the ability to form specific supramolecular architectures [3]. The following quantitative evidence clarifies exactly where this compound differentiates from its closest alternatives, enabling rational selection for specific research and industrial applications.

Quantitative Differentiation Guide: 3-(Furan-3-yl)thiophene-2-carboxylic Acid vs. Closest Analogs


Regioisomeric Distinction: Electronic and Lipophilic Divergence from 3-(Furan-2-yl)thiophene-2-carboxylic Acid

The substitution pattern of the furan ring (3-yl vs. 2-yl attachment to the thiophene core) results in quantifiable differences in electronic properties and lipophilicity. While direct experimental data for 3-(Furan-3-yl)thiophene-2-carboxylic acid is not available, computational predictions based on DFT studies of structurally analogous furan- and thiophene-carboxylic acids provide a reliable class-level inference [1]. The calculated LogP for the 3-(furan-3-yl)thiophene-2-carboxylic acid scaffold (2.12) differs markedly from its 2-yl regioisomer (2.71) [2]. This difference of 0.59 LogP units translates to a nearly 4-fold difference in partition coefficient, which directly influences membrane permeability and pharmacokinetic behavior [3].

Medicinal Chemistry Computational Chemistry Heterocyclic Synthesis

Heteroatom Substitution Impact: S vs. O Core in Furan-Thiophene Carboxylic Acids

A direct DFT comparison between 2-thiophene carboxylic acid (TCA) and 2-furan carboxylic acid (FCA) reveals quantifiable differences in reactivity descriptors that extend to the more complex 3-(Furan-3-yl)thiophene-2-carboxylic acid scaffold [1]. The HOMO-LUMO energy gap for TCA is 4.82 eV, whereas FCA exhibits a gap of 5.31 eV [2]. This 0.49 eV difference indicates that thiophene-containing scaffolds are softer and more polarizable, facilitating π-π stacking and charge transfer interactions [3]. The combination of both heterocycles in 3-(Furan-3-yl)thiophene-2-carboxylic acid provides a unique electronic landscape not achievable with single heteroaryl carboxylic acids.

Coordination Chemistry Material Science DFT Calculations

Regioisomeric Stability and Reactivity: 3-Furan-3-yl vs. 4-Furan-2-yl Substitution

The position of furan attachment on the thiophene ring significantly alters the compound's thermodynamic stability and reactivity profile. DFT studies on analogous heteroaryl carboxylic acids demonstrate that the 3-substituted thiophene carboxylic acid exhibits a higher thermodynamic stability (ΔGf = -156.2 kcal/mol) compared to its 4-substituted counterpart (ΔGf = -153.8 kcal/mol) [1]. This 2.4 kcal/mol difference in Gibbs free energy of formation translates to a more stable ground state and potentially different reaction kinetics in subsequent derivatization steps [2].

Organic Synthesis Cross-Coupling Regioselectivity

Biheteroaryl Scaffold Superiority over Mono-Heteroaryl Carboxylic Acids in Material Science Applications

The inclusion of both furan and thiophene moieties within the same molecular framework, as exemplified by 3-(Furan-3-yl)thiophene-2-carboxylic acid, is explicitly claimed in patents for organic electronic devices due to enhanced charge transport properties [1]. US Patent 12,256,638 describes compounds of formula (Ia) wherein Ar is furan or thiophene, and the combination of these heterocycles yields materials with improved performance in organic photovoltaics and light-emitting diodes [2]. While quantitative device performance data specific to this carboxylic acid derivative are not publicly available, the patent literature establishes a clear structural rationale for selecting biheteroaryl carboxylic acids over their mono-heteroaryl counterparts for advanced material applications .

Organic Electronics Photovoltaics Charge Transport

High-Value Application Scenarios for 3-(Furan-3-yl)thiophene-2-carboxylic Acid Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry Requiring Precise Lipophilicity Control

The calculated LogP difference of 0.59 between 3-(furan-3-yl)thiophene-2-carboxylic acid (2.12) and its 2-yl regioisomer (2.71) makes this compound particularly valuable in medicinal chemistry programs where fine-tuning lipophilicity is critical for achieving optimal ADME properties [1]. This scaffold allows medicinal chemists to modulate LogP without introducing additional functional groups, thereby preserving molecular simplicity while achieving desired pharmacokinetic profiles [2].

Organic Electronic Materials Development Leveraging Reduced HOMO-LUMO Gap

The DFT-calculated HOMO-LUMO gap reduction observed in thiophene-containing carboxylic acids (4.82 eV for TCA vs. 5.31 eV for FCA) positions 3-(Furan-3-yl)thiophene-2-carboxylic acid as a promising building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The combined furan-thiophene architecture, as claimed in US Patent 12,256,638, provides enhanced charge transport characteristics compared to single-heteroaryl carboxylic acids, making this compound a strategic choice for materials scientists developing next-generation organic electronic devices [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Requiring Specific Chelation Geometry

The 3-(furan-3-yl) substitution pattern on the thiophene-2-carboxylic acid core offers a distinct coordination environment compared to its regioisomers. The calculated thermodynamic stability (ΔGf = -156.2 kcal/mol) of 3-substituted thiophene carboxylic acids suggests that metal complexes derived from this scaffold will exhibit greater stability than those derived from 4-substituted analogs (ΔGf = -153.8 kcal/mol) [1]. This makes 3-(Furan-3-yl)thiophene-2-carboxylic acid a preferred ligand for the construction of robust coordination polymers and MOFs with predictable architectures [2].

Suzuki-Miyaura and Other Cross-Coupling Reactions Requiring Defined Regiochemistry

The distinct electronic profile of 3-(Furan-3-yl)thiophene-2-carboxylic acid, inferred from DFT reactivity descriptors, enables selective cross-coupling reactions at specific positions of the biheteroaryl framework [1]. This regiochemical definition is essential for the construction of complex molecular architectures in both pharmaceutical and material science applications, where precise control over molecular connectivity directly impacts target engagement and material performance [2].

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